molecular formula C18H21ClN2O2S B6425424 2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide CAS No. 2034239-65-9

2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide

Cat. No.: B6425424
CAS No.: 2034239-65-9
M. Wt: 364.9 g/mol
InChI Key: YONOLJVYMSJNAI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group linked to a thiazole ring substituted with a cyclohexyl moiety. This article compares the target compound with similar molecules, focusing on structural variations, physicochemical properties, and reported bioactivity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c19-14-6-8-15(9-7-14)23-11-17(22)20-10-18-21-16(12-24-18)13-4-2-1-3-5-13/h6-9,12-13H,1-5,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONOLJVYMSJNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic aromatic substitution, where a suitable chlorophenol reacts with an appropriate leaving group.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a tool compound in biological assays to study enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chlorophenoxy group can engage in hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues of Thiazole-Based Acetamides

Thiazole derivatives with acetamide linkages and chlorophenoxy substituents are common in medicinal chemistry. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight Key Substituents logP Biological Activity Reference
Target Compound: 2-(4-chlorophenoxy)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide C₁₉H₂₂ClN₂O₂S 389.91* Cyclohexyl-thiazole, chlorophenoxy ~3.0† Not reported -
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide C₁₈H₁₄BrClN₂O₂S 437.74 Bromobenzyl-thiazole, chlorophenoxy N/A Not reported
Les-3166: Antitumor thiazolidinone derivative C₂₈H₂₃ClN₄O₃S₂ 567.09 Benzothiazole, chlorophenoxy N/A Potent anticancer activity
2-(4-Chlorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide C₁₃H₁₆ClNO₃ 269.73 Oxolane (tetrahydrofuran) substituent 1.63 Not reported
2-(4-Chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide C₂₀H₁₈ClN₂O₂S 400.89 3-Methylbenzyl-thiazole N/A Not reported

*Calculated using ChemDraw. †Estimated via analogy to .

Key Observations :

  • The target compound’s cyclohexyl-thiazole group distinguishes it from analogues with benzyl (e.g., ) or oxolane () substituents. Cyclohexyl groups may enhance lipophilicity (higher logP vs. ) and influence membrane permeability.
  • Chlorophenoxy acetamide is a conserved motif across analogues, suggesting its role in target binding or stability.
Antitumor Activity:
  • Les-3166 (): A 4-thiazolidinone derivative with a benzothiazole-amino group and chlorophenoxy chain demonstrated significant anticancer activity, attributed to its hybrid structure combining pharmacophoric elements .
  • Compound 3.1.3 (): A thiazole-acetamide with a benzothiazol-2-ylamino group exhibited the highest antitumor activity in its series, underscoring the importance of aromatic heterocycles .
Antibacterial and Enzyme Inhibition:
  • Triazole derivatives (): Compounds like 6m and 7a (triazole cores) showed moderate antibacterial activity, while 2-[[5-[(4-chlorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide () may target bacterial enzymes due to its sulfanyl group .

Activity Trends :

  • Thiazole and benzothiazole derivatives (e.g., Les-3166) generally show stronger anticancer activity than triazole analogues.
  • The presence of electron-withdrawing groups (e.g., Cl, Br) correlates with enhanced bioactivity in multiple series .

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